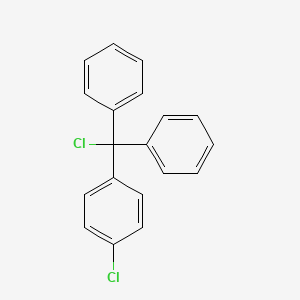![molecular formula C16H22N2O5 B3120706 Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- CAS No. 26971-68-6](/img/structure/B3120706.png)
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-
Vue d'ensemble
Description
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- is a type of amino acid with a unique structure. It is an important building block for proteins, and is used in many biochemical and physiological processes. This amino acid is of particular interest because of its ability to act as a substrate for enzymes, and its ability to interact with other molecules.
Applications De Recherche Scientifique
Plant Stress Resistance
Glycine betaine (GB) and proline are significant organic osmolytes accumulating in various plant species in response to environmental stresses like drought, salinity, and extreme temperatures. These compounds are thought to positively affect enzyme and membrane integrity and play adaptive roles in osmotic adjustment under stress conditions. While their exact roles in plant osmotolerance are still under debate, there's evidence indicating a positive relationship between the accumulation of GB, proline, and increased plant stress tolerance. The review by Ashraf and Foolad (2007) discusses the evidence supporting these arguments and explores the potential applications of these compounds in improving plant stress tolerance through genetic engineering and exogenous application approaches (Ashraf & Foolad, 2007).
Immunomodulatory and Cytoprotective Effects
Glycine, the simplest amino acid, has shown significant anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against various forms of stress and injury, including shock, ischemia/reperfusion injury, and damage from toxicants. Glycine acts on inflammatory cells, such as macrophages, to suppress the activation of transcription factors and the formation of free radicals and inflammatory cytokines. It also appears to activate a chloride channel that stabilizes the plasma membrane potential, which might account for its immunomodulatory and anti-inflammatory effects (Zhong et al., 2003).
Biochemical and Metabolic Roles
Glycine plays crucial roles in various biochemical processes beyond its function as an osmolyte. It's a precursor for several biomolecules, acts as a neurotransmitter via NMDA receptors and glycine receptors, and has been explored for its potential in improving sleep quality and cardiovascular health. Its involvement in the synthesis of glutathione, a key antioxidant, suggests its broader potential for health protection. McCarty, O’Keefe, and DiNicolantonio (2018) discuss the importance of dietary glycine in glutathione synthesis and its potential implications for preventing oxidative stress-related disorders (McCarty, O’Keefe, & DiNicolantonio, 2018).
Propriétés
IUPAC Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-2-3-9-13(15(21)17-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,21)(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZWGVCHHRKOT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



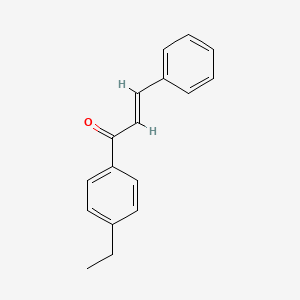
![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)
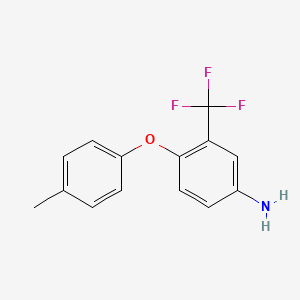

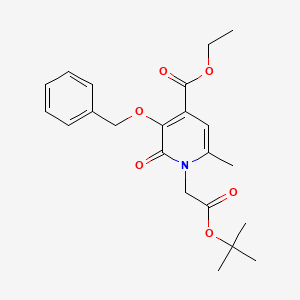

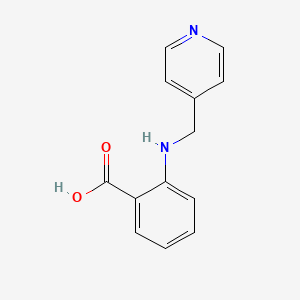
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)

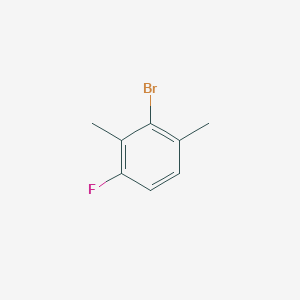
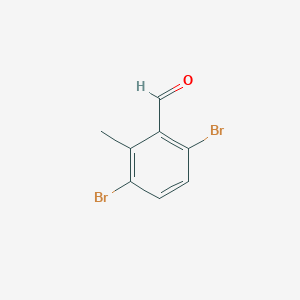
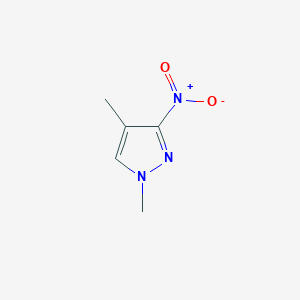
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)
